Methyl dotriacontanoate
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Overview
Description
Preparation Methods
Dotriacontanoic Acid methyl ester can be synthesized through the esterification of dotriacontanoic acid with methanol. One efficient method involves microwave-assisted derivatization, which significantly reduces the reaction time compared to conventional heating methods . This method allows for the esterification of free or bound fatty acids within minutes, making it suitable for large-scale industrial production .
Chemical Reactions Analysis
Dotriacontanoic Acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed from these reactions are carboxylic acids, alcohols, and substituted esters .
Scientific Research Applications
Dotriacontanoic Acid methyl ester has various scientific research applications:
Chemistry: It is used as a reference compound in the analysis of fatty acid methyl esters by gas chromatography.
Biology: It serves as a model compound for studying the composition and function of cuticular waxes in plants.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.
Industry: It is utilized in the production of biofuels and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dotriacontanoic Acid methyl ester involves its interaction with various molecular targets and pathways. As a fatty acid methyl ester, it can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing cellular processes such as signal transduction and energy production .
Comparison with Similar Compounds
Dotriacontanoic Acid methyl ester can be compared with other long-chain fatty acid methyl esters, such as:
Hexadecanoic Acid methyl ester (methyl palmitate): A shorter chain ester with similar properties but different applications.
Octadecanoic Acid methyl ester (methyl stearate): Another long-chain ester with distinct physical and chemical properties.
Eicosanoic Acid methyl ester (methyl arachidate): A longer chain ester with unique applications in the cosmetics and pharmaceutical industries.
Dotriacontanoic Acid methyl ester is unique due to its longer carbon chain, which imparts specific physical and chemical properties that are valuable in various research and industrial applications .
Properties
IUPAC Name |
methyl dotriacontanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H66O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(34)35-2/h3-32H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFBEUTXKBRYNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H66O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552323 |
Source
|
Record name | Methyl dotriacontanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41755-79-7 |
Source
|
Record name | Dotriacontanoic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41755-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl dotriacontanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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